Differential Dihydroorotate Dehydrogenase (DHODH) Inhibition Potency: Human vs. P. falciparum Selectivity
The compound exhibits distinct DHODH inhibitory potency depending on species, with significantly stronger activity against P. falciparum DHODH compared to human DHODH. This species-selectivity profile is not consistently observed among structurally related analogs. [1] [2]
| Evidence Dimension | Dihydroorotate dehydrogenase (DHODH) inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50: >30,000 nM (human DHODH); IC50: 64 nM (P. falciparum DHODH) |
| Comparator Or Baseline | Comparative data for 1-acetylpyrrolidine or 1-(1,3-dioxobutyl)piperidine in the same DHODH assay context is not publicly available at the same level of detail; the human vs. parasite selectivity ratio serves as the primary internal benchmark. |
| Quantified Difference | Greater than 468-fold selectivity for P. falciparum DHODH over human DHODH for the target compound. |
| Conditions | Type 2 DHODH activity assay measuring orotate formation or via chromogen reduction using DCIP (P. falciparum); C-terminal His6-tagged human DHODH (30–396 residues) expressed in E. coli BL21(DE3) cells using L-DHO as substrate. |
Why This Matters
For antimalarial drug discovery programs, this marked selectivity window (parasite vs. human enzyme) is advantageous for lead optimization and safety profiling.
- [1] BindingDB. BDBM50379157 (CHEMBL1234899) – Affinity Data: IC50 64 nM for P. falciparum DHODH. US Patent US8703811, compound 57. View Source
- [2] BindingDB. BDBM50379157 (CHEMBL1234899) – Affinity Data: IC50 >30,000 nM for human DHODH. View Source
